2-Ethoxy-4-(n,n-diisopropyl)aminopyridine

Übersicht

Beschreibung

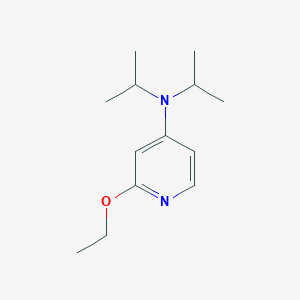

2-Ethoxy-4-(n,n-diisopropyl)aminopyridine is a chemical compound with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol . It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position and a diisopropylamino group at the 4-position of the pyridine ring . This compound is primarily used in research and development settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine typically involves the reaction of 2-ethoxypyridine with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and maintain the reaction conditions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-(n,n-diisopropyl)aminopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1.1. Inhibitors of Nitric Oxide Synthase (NOS)

One prominent application of EDAP and its derivatives is as inhibitors of human neuronal nitric oxide synthase (hnNOS). Research indicates that compounds based on the 2-aminopyridine scaffold, including EDAP, have been developed to enhance selectivity and permeability across the blood-brain barrier. For instance, modifications to the amino tail of these compounds have shown significant improvements in potency and selectivity for hnNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) .

Table 1: Potency and Selectivity of EDAP Derivatives

| Compound ID | Ki (nM) for hnNOS | Selectivity (hn/eNOS) | Permeability (Pe × 10⁻⁶ cm/s) |

|---|---|---|---|

| Compound 9 | 30 | 2799 | 17.0 |

| Compound 12 | 26 | 126 | 2.0 |

| Compound 20 | 46 | 388 | 17.3 |

1.2. Treatment of Neurological Disorders

Due to its ability to selectively inhibit hnNOS, EDAP is being investigated for potential therapeutic applications in treating neurological disorders such as stroke and neurodegenerative diseases. The selective inhibition of hnNOS could lead to reduced neurotoxic effects associated with excessive nitric oxide production .

2.1. Fluorescent Labeling Agents

EDAP has been identified as a promising candidate for use as a bifunctional fluorescent labeling agent in biochemical assays. Its structure allows for the crosslinking of biological substances such as proteins, amino acids, and nucleic acids, facilitating high-sensitivity detection methods at the picomole level .

Table 2: Applications of EDAP in Fluorescent Labeling

| Application Area | Description |

|---|---|

| Glycoprotein Labeling | Crosslinking agents for detecting glycoproteins |

| Nucleic Acid Assays | Labeling agents for RNA and DNA detection |

| Protein Analysis | High sensitivity assays for protein interactions |

3.1. Crosslinking Biological Substances

The compound's ability to form conjugates with various biological molecules has made it valuable in biochemical research. By utilizing its bifunctional nature, researchers can create stable conjugates that mimic natural biomolecular interactions, which are essential for studying cellular processes .

Case Study: Crosslinking Efficacy

A study demonstrated that EDAP effectively crosslinked glycoproteins with synthetic resins, enhancing detection capabilities in microanalytical techniques. The resulting conjugates were analyzed using mass spectrometry, showing improved identification rates compared to traditional methods .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ethoxy and diisopropylamino groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethoxypyridine: Lacks the diisopropylamino group, making it less sterically hindered and potentially less selective in its interactions.

4-(n,n-Diisopropyl)aminopyridine: Lacks the ethoxy group, which may affect its solubility and reactivity.

Uniqueness

2-Ethoxy-4-(n,n-diisopropyl)aminopyridine is unique due to the combination of the ethoxy and diisopropylamino groups, which confer specific chemical and biological properties. This combination can enhance its reactivity and selectivity in various applications, making it a valuable compound in research and development .

Biologische Aktivität

2-Ethoxy-4-(n,n-diisopropyl)aminopyridine is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as a potassium channel blocker. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by its unique molecular structure, which includes an ethoxy group and a diisopropylamino moiety attached to a pyridine ring. This structural configuration contributes to its biological activity, particularly in modulating ion channels.

The primary mechanism of action for this compound involves its ability to block potassium channels. This blockade can lead to alterations in neuronal excitability and neurotransmitter release, which may have therapeutic implications in various neurological conditions.

Biological Activity

1. Potassium Channel Blocking Activity

- Significance : The compound has been shown to effectively inhibit specific potassium channels, which are crucial for maintaining the resting membrane potential and regulating action potentials in neurons.

- Research Findings : In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of potassium currents, suggesting its potential utility in treating conditions associated with abnormal neuronal excitability .

2. Neuroprotective Effects

- Case Studies : Research indicates that this compound may exert neuroprotective effects in models of neurodegeneration. For instance, it has been studied for its potential benefits in conditions such as Alzheimer's disease and multiple sclerosis, where modulation of ion channel activity could mitigate neuronal damage .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key differences:

| Compound Name | Potassium Channel Blocker | Neuroprotective Potential | Selectivity |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| 2-Aminopyridine Derivatives | Varies | Limited | High |

| Other Aminopyridines | Yes | Yes | Variable |

Research Findings and Data Tables

Recent studies have provided insights into the pharmacological profile of this compound. Below is a summary of findings from various studies:

Table 1: Summary of Biological Assays

Eigenschaften

IUPAC Name |

2-ethoxy-N,N-di(propan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-6-16-13-9-12(7-8-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKRKUOZCHSCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)N(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428453 | |

| Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-23-9 | |

| Record name | 2-Ethoxy-4-(n,n-diisopropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.